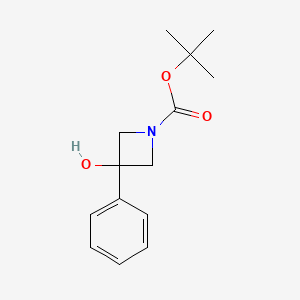

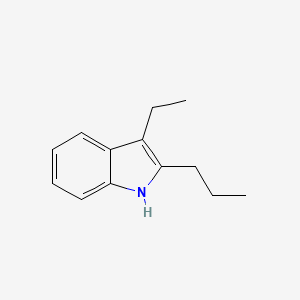

4-(アダマンタン-1-イル)-1H-イミダゾール-2-アミン

説明

Synthesis Analysis

The synthesis of a similar compound, “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol”, was reported to be prepared through a five-step process starting from commercially available 1-acetyladamantane . Each step proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .科学的研究の応用

生体模倣キレート配位子の前駆体

この化合物とその誘導体は、生体模倣キレート配位子の合成の前駆体として使用される可能性があります . イミダゾール基は、金属タンパク質の構造や機能を模倣するように設計された生体模倣モデル錯体によく組み込まれています .

反応経路と反応性中間体の研究

この化合物中の嵩高いアダマンチル基は、配位した金属中心に相当な立体遮蔽を提供する可能性があります。 この立体遮蔽は、反応経路と反応性中間体の研究を促進する可能性があります .

抗デング熱ウイルス活性

この化合物は、ウイルスライフサイクルにおけるアンコーティングステップの阻害、または宿主細胞へのウイルスの侵入の阻害を含むと考えられるメカニズムを介して、4つの血清型すべてに対してインビトロで抗デング熱ウイルス(DENV)活性を示しました .

新しいキレート配位子の合成

この化合物とその前駆体は、新しいキレート配位子へのさらなる展開のための潜在的な出発物質です .

抗ウイルス薬の開発

この化合物は、デング熱ウイルス(DENV)を阻害することができる薬剤の開発に使用できる可能性があり、熱帯および亜熱帯地域の多くの地域におけるデング熱の急速な蔓延を考えると、これは非常に重要です .

生体無機化学の研究

この化合物は、イミダゾール部分は金属原子にドナー配位子として作用する傾向があるため、生体無機化学の研究に使用できます .

作用機序

Target of Action

A structurally similar compound, 1-(adamantan-1-yl)-2-(1h-imidazol-1-yl)ethanone, has been reported to target heme oxygenase 1 in humans . Heme oxygenase 1 is an essential enzyme that catalyzes the degradation of heme, a process that results in the formation of biliverdin, carbon monoxide, and free iron .

Mode of Action

Based on the known action of similar compounds, it can be hypothesized that 4-(adamantan-1-yl)-1h-imidazol-2-amine may interact with its target enzyme, potentially altering its function and leading to changes in downstream biochemical processes .

Biochemical Pathways

If the compound does indeed target heme oxygenase 1, it could potentially influence the heme degradation pathway . This could have downstream effects on various biological processes, including cellular respiration and the regulation of oxidative stress.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If the compound does indeed target heme oxygenase 1, it could potentially influence the levels of biliverdin, carbon monoxide, and free iron in the cell . These molecules have various roles in cellular function and could therefore lead to a range of downstream effects.

生化学分析

Biochemical Properties

4-(adamantan-1-yl)-1H-imidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids . This inhibition can lead to increased levels of these bioactive lipids, which have various physiological effects. Additionally, 4-(adamantan-1-yl)-1H-imidazol-2-amine can bind to specific protein targets, altering their function and influencing downstream biochemical pathways.

Cellular Effects

The effects of 4-(adamantan-1-yl)-1H-imidazol-2-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound exhibits neuroprotective effects by modulating the activity of soluble epoxide hydrolase, leading to reduced infarct volume in ischemic stroke models . Furthermore, 4-(adamantan-1-yl)-1H-imidazol-2-amine can affect the expression of genes involved in inflammation and oxidative stress, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, 4-(adamantan-1-yl)-1H-imidazol-2-amine exerts its effects through various mechanisms. One primary mechanism is the inhibition of soluble epoxide hydrolase, which prevents the hydrolysis of epoxyeicosatrienoic acids into less active dihydroxy derivatives . This inhibition enhances the vasodilatory and anti-inflammatory properties of epoxyeicosatrienoic acids. Additionally, the compound can interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(adamantan-1-yl)-1H-imidazol-2-amine can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(adamantan-1-yl)-1H-imidazol-2-amine remains stable under physiological conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent neuroprotective effects, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of 4-(adamantan-1-yl)-1H-imidazol-2-amine in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, potential toxic or adverse effects may arise. For instance, excessive inhibition of soluble epoxide hydrolase can disrupt normal physiological processes, leading to adverse outcomes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-(adamantan-1-yl)-1H-imidazol-2-amine is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolic process involves hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic transformations can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 4-(adamantan-1-yl)-1H-imidazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution pattern is influenced by the compound’s physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of 4-(adamantan-1-yl)-1H-imidazol-2-amine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, the compound’s presence in the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins.

特性

IUPAC Name |

5-(1-adamantyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-15-7-11(16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKICBHBVAFWGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CN=C(N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)

![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)